![molecular formula C22H25FN4O2S B2566754 N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 1112439-21-0](/img/structure/B2566754.png)
N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can be done through experimental methods or through computational chemistry .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide and its derivatives have been explored for their potential anticonvulsant activities. A study highlighted the synthesis and evaluation of N-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives with 5-membered heterocyclic rings, such as pyrazole and 1,2,4-triazole, for anticonvulsant properties. It was found that the 1,2,4-triazole ring leads to superior anticonvulsant activity compared to the pyrazole ring, with specific compounds like 2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamide showing notable efficacy (Tarikogullari et al., 2010).
Heterocyclic Synthesis
These compounds also play a role in the synthesis of various heterocyclic compounds, which are significant in medicinal chemistry. One such instance is the synthesis of [1-[4-(thiazolyl/imidazothiazolyl/triazolyl)phenyl]-1H-pyrazole-3,4-dicarboxylate esters from 3-(4-acetylphenyl)sydnone. This process involves cycloaddition reactions and has implications in the development of new medicinal compounds with potential biological activities (Hunnur et al., 2005).
Coordination Complexes and Antioxidant Activity
Research has also delved into the formation of coordination complexes using pyrazole-acetamide derivatives. A study examined how pyrazole-acetamide derivatives form coordination complexes with metals like Co(II) and Cu(II). The study found significant antioxidant activity in these complexes, showing their potential application in areas requiring antioxidant properties, such as in the development of certain pharmaceuticals or as part of a study into oxidative stress-related diseases (Chkirate et al., 2019).
Anticancer Properties
These compounds have been evaluated for their anticancer properties as well. A study focusing on the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamides showed that these compounds have significant anti-inflammatory activity, which can be an essential factor in anticancer research (Sunder & Maleraju, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-2-10-24-20(28)16-7-11-26(12-8-16)22-25-18-9-13-30-19(18)21(29)27(22)14-15-3-5-17(23)6-4-15/h3-6,9,13,16H,2,7-8,10-12,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXOGVHSMQZDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


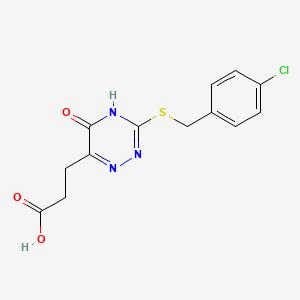

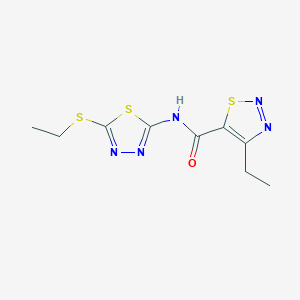

![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)
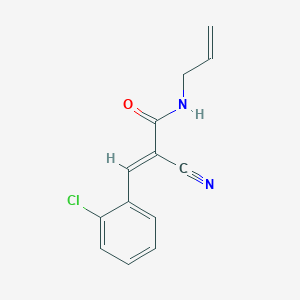
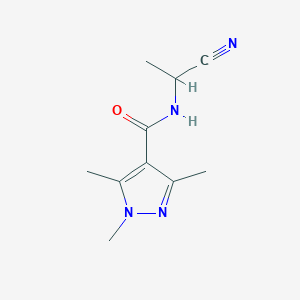
![N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566685.png)
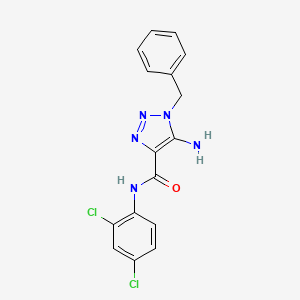
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2566687.png)


